molecular formula C21H24N2O4 B2726846 2-[(2,3-dihydro-1H-indol-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one CAS No. 898409-71-7

2-[(2,3-dihydro-1H-indol-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one

Cat. No.: B2726846
CAS No.: 898409-71-7
M. Wt: 368.433
InChI Key: FUGRECAKFDGKTF-UHFFFAOYSA-N
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Description

2-[(2,3-dihydro-1H-indol-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one is a complex organic compound that features a unique structure combining indole, piperidine, and pyranone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination.

    Construction of the Pyranone Ring: The pyranone ring can be formed through cyclization reactions involving appropriate precursors.

    Final Assembly: The final compound is assembled by linking the indole, piperidine, and pyranone moieties through appropriate coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dihydro-1H-indol-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,3-dihydro-1H-indol-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one: shares structural similarities with other compounds containing indole, piperidine, and pyranone moieties.

    Indole Derivatives: Compounds with indole rings, such as tryptophan and serotonin.

    Piperidine Derivatives: Compounds with piperidine rings, such as piperine and methylphenidate.

    Pyranone Derivatives: Compounds with pyranone rings, such as coumarin and chromone.

Uniqueness

The uniqueness of this compound lies in its combined structure, which may confer unique biological activities and chemical properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-ylmethyl)-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-19-12-17(13-23-11-8-16-6-2-3-7-18(16)23)26-14-20(19)27-15-21(25)22-9-4-1-5-10-22/h2-3,6-7,12,14H,1,4-5,8-11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGRECAKFDGKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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